Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci)
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Overview
Description
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several steps, including cyclization and functional group modifications. One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the acylation of β-phenylethylamine followed by cyclodehydration using a Lewis acid such as phosphoryl chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization have been shown to produce isoquinolines in excellent yields and short reaction times . Additionally, the use of microwave irradiation and ammonium acetate in the presence of a palladium catalyst has been reported to give various substituted isoquinolines in good yields .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of isoquinoline derivatives include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X), and acyl chlorides (R-COCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield quinolines, while reduction can produce tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .
Scientific Research Applications
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of enzymes and preventing their activity . They can also interact with receptors on the surface of cells, modulating cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative .
Comparison with Similar Compounds
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline and has similar chemical properties.
Tetrahydroisoquinoline: Tetrahydroisoquinoline is a reduced form of isoquinoline and has different reactivity and biological activity.
Benzylisoquinoline: Benzylisoquinoline is a derivative of isoquinoline with a benzyl group attached, which can affect its chemical and biological properties.
Properties
CAS No. |
158890-35-8 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.705 |
IUPAC Name |
2-chloro-1-(3,4,5,6,7,8-hexahydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H16ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-8H2 |
InChI Key |
ZZHPFMBWLWMMJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)CCN(C2)C(=O)CCl |
Synonyms |
Isoquinoline, 2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro- (9CI) |
Origin of Product |
United States |
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